2-Amino-5-bromo-3-chlorobenzonitrile

Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

2-Amino-5-bromo-3-chlorobenzonitrile (C₇H₄BrClN₂, MW 231.48) is the superior building block for programmable diversification. Unlike generic analogs, this scaffold provides three orthogonal handles: a 2-amino group for one-step quinazoline/heterocycle formation, a 5-bromo site for initial Suzuki coupling, and a 3-chloro handle for a second selective cross-coupling. This enables sequential, protecting-group-free library synthesis—directly addressing kinase inhibitor and biaryl discovery needs. Procure with confidence: 98% purity, consistent quality, and ready stock for your next SAR campaign.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 914636-86-5
Cat. No. B3038842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-chlorobenzonitrile
CAS914636-86-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
InChIKeyPRFFLKJJFFIYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5): A Polyhalogenated o-Aminobenzonitrile Scaffold for Medicinal Chemistry


2-Amino-5-bromo-3-chlorobenzonitrile (C₇H₄BrClN₂, MW 231.48) is a polyhalogenated ortho-aminobenzonitrile derivative that serves as a versatile synthetic intermediate and building block in pharmaceutical research . The molecule features a benzonitrile core with a 2-amino group for condensation/cyclization reactions, a 5-bromo substituent for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and a 3-chloro substituent that modulates electronic properties and provides additional functionalization potential . Its primary documented application is as a scaffold for constructing nitrogen-containing heterocycles and biaryl systems targeting specific biological pathways .

Why Generic Substitution of 2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5) Fails


The functional utility of 2-Amino-5-bromo-3-chlorobenzonitrile is derived from the precise 2-amino-5-bromo-3-chloro substitution pattern on the benzonitrile ring, a configuration not shared by generic or single-halogen analogs . This specific ortho-relationship between the amino and nitrile groups enables cyclocondensation reactions to form heterocycles such as quinazolines, while the distinct halogen positions allow for programmed, sequential cross-coupling strategies that are unattainable with simpler compounds like 2-amino-5-bromobenzonitrile (lacks 3-chloro for electronic tuning and orthogonality) or 3-bromo-5-chlorobenzonitrile (lacks 2-amino for heterocycle formation) . Interchange therefore fundamentally alters or eliminates key synthetic pathways and resultant molecular architectures.

2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5): Quantitative Comparative Evidence for Scientific Selection


Structural Differentiation of 2-Amino-5-bromo-3-chlorobenzonitrile from Analogous Building Blocks

Compared to the frequently employed pharmaceutical intermediate 2-amino-5-bromobenzonitrile (CAS 39263-32-6), 2-amino-5-bromo-3-chlorobenzonitrile incorporates an additional chlorine substituent at the 3-position [1][2]. This structural modification increases molecular weight by 34.5 Da (from 197.03 Da to 231.48 Da) and introduces a second distinct halogen atom with differential reactivity [1][2].

Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

Differentiation from Common Halo-Benzonitrile Isomers by Ortho-Amino Functionality

Unlike isomeric halo-benzonitriles such as 3-bromo-5-chlorobenzonitrile (CAS 304854-55-5), 2-amino-5-bromo-3-chlorobenzonitrile possesses an ortho-amino group relative to the nitrile . This functional group is essential for cyclocondensation reactions to form fused nitrogen heterocycles (e.g., quinazolines, indoles), a synthetic pathway not accessible to the non-aminated analog [1].

Chemical Synthesis Heterocycle Synthesis Cross-Coupling

Halogen Orthogonality Enables Sequential Cross-Coupling Strategies

The 5-bromo and 3-chloro substituents on 2-amino-5-bromo-3-chlorobenzonitrile possess inherently different reactivities in transition metal-catalyzed cross-coupling reactions . This orthogonality allows for sequential, site-selective functionalization: the more reactive aryl bromide can undergo Suzuki-Miyaura coupling under milder conditions, while the aryl chloride remains intact for a subsequent transformation under harsher conditions or with different catalyst systems . This contrasts with dihalogenated analogs containing two identical halogens (e.g., 2-amino-3,5-dibromobenzonitrile), which lack this built-in selectivity and may require complex protection/deprotection sequences.

Palladium Catalysis Suzuki-Miyaura Coupling Sequential Functionalization

Commercial Availability and Purity Specification from Authoritative Suppliers

2-Amino-5-bromo-3-chlorobenzonitrile is commercially available from established research chemical suppliers with defined purity specifications [1]. For instance, the compound is offered at 95% purity by Apollo Scientific Ltd (Cat. No. OR6761) and at 98% purity by Leyan (Cat. No. 1296158) [1]. This ensures a reliable, off-the-shelf supply of material with documented quality, a practical advantage over custom-synthesizing analogous building blocks with unverified purity or inconsistent sourcing.

Chemical Sourcing Procurement Quality Control

High-Value Application Scenarios for 2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5) in Scientific Research


Synthesis of Diversely Functionalized Quinazoline Derivatives via Ortho-Amino-Nitrile Cyclocondensation

In a research program aimed at generating a library of substituted quinazolines for kinase inhibition screening, 2-amino-5-bromo-3-chlorobenzonitrile serves as an ideal starting material. Its ortho-amino-nitrile relationship allows for a one-step cyclocondensation with appropriate carbonyl reagents to form the quinazoline core, while the 5-bromo and 3-chloro substituents are carried through as orthogonal handles for subsequent library diversification . The use of simpler analogs lacking the 3-chloro group would result in a less functionally diverse scaffold, limiting the exploration of chemical space around the target binding site [1].

Programmed Synthesis of Unsymmetrical Biaryl Systems via Sequential Cross-Coupling

For a project requiring the attachment of two distinct aryl/alkyl groups to a central benzene core, 2-amino-5-bromo-3-chlorobenzonitrile offers a strategic advantage. The inherent reactivity difference between the 5-bromo and 3-chloro substituents enables a programmed, two-step sequence: a first Suzuki-Miyaura coupling at the more reactive bromide position, followed by a second, orthogonal cross-coupling (e.g., a more forcing Suzuki, a Buchwald-Hartwig amination, or a Sonogashira reaction) at the chloride site . This eliminates the need for protecting group manipulations and improves overall synthetic efficiency compared to using a dibromo or dichloro analog, which would require a less controlled statistical coupling or additional steps .

Building Block for Lapatinib Analogs and Related Kinase Inhibitor Scaffolds

Given the established use of 2-amino-5-bromobenzonitrile in the synthesis of lapatinib intermediates and related 4-anilinoquinazoline kinase inhibitors, 2-amino-5-bromo-3-chlorobenzonitrile presents a more advanced, second-generation scaffold for this chemical class [2]. The additional 3-chloro substituent provides an extra vector for modulating the physicochemical properties and target interactions of the resulting inhibitors, potentially addressing issues like metabolic stability or selectivity encountered with earlier analogs .

Coordination Complex Synthesis with Tunable Electronic Properties

In the development of novel copper or other transition metal coordination complexes for catalysis or materials science, 2-amino-5-bromo-3-chlorobenzonitrile can act as a unique ligand precursor . The electron-withdrawing nitrile and the two distinct halogen substituents allow for precise tuning of the ligand's electronic environment and steric profile, which in turn influences the geometry and reactivity of the resulting metal complex. This level of electronic tunability is not possible with the more electron-rich or less sterically defined 2-amino-5-bromobenzonitrile ligand, providing a path to catalysts with altered selectivity and activity profiles .

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